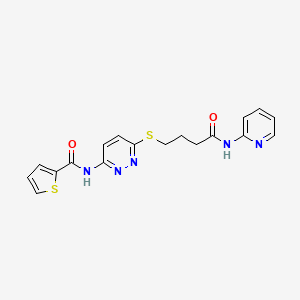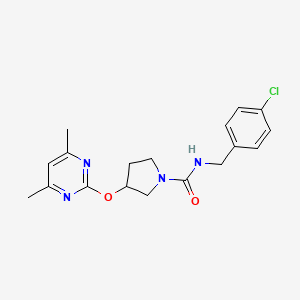
(E)-N-(1-Benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-Benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide, also known as BDDE, is a synthetic compound that belongs to the family of designer drugs. It is a potent kappa-opioid receptor agonist and has been used in scientific research to study the effects of opioids on the central nervous system.
Mécanisme D'action
(E)-N-(1-Benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide acts as a potent kappa-opioid receptor agonist, which means that it binds to and activates the kappa-opioid receptor. This activation leads to the inhibition of the release of neurotransmitters such as dopamine, which are involved in the regulation of pain, stress, and addiction. This compound also activates the G protein-coupled receptor signaling pathway, which leads to the activation of downstream signaling pathways and the modulation of cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain and stress responses, the development of tolerance and dependence to opioids, and the regulation of mood and behavior. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(1-Benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide has several advantages for lab experiments, including its high potency and selectivity for the kappa-opioid receptor, its ability to cross the blood-brain barrier, and its stability in vitro. However, this compound also has several limitations, including its potential toxicity and the lack of available data on its long-term effects.
Orientations Futures
There are several future directions for research on (E)-N-(1-Benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide, including the development of new synthetic analogs with improved pharmacological properties, the investigation of its potential therapeutic applications, and the study of its long-term effects on the central nervous system. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other neurotransmitter systems.
Méthodes De Synthèse
(E)-N-(1-Benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide can be synthesized using a variety of methods, including the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with N,N-dimethylaminoethyl chloride. The final step in the synthesis involves the reaction of the intermediate compound with acryloyl chloride. The yield of this compound can be improved by using a solvent such as chloroform or dichloromethane.
Applications De Recherche Scientifique
(E)-N-(1-Benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide has been used in scientific research to study the effects of opioids on the central nervous system. It has been shown to have a high affinity for the kappa-opioid receptor, which is involved in the regulation of pain, stress, and addiction. This compound has been used to study the role of the kappa-opioid receptor in the modulation of pain and stress responses, as well as the development of tolerance and dependence to opioids.
Propriétés
IUPAC Name |
(E)-N-(1-benzylpiperidin-3-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-20(2)12-7-11-18(22)19-17-10-6-13-21(15-17)14-16-8-4-3-5-9-16/h3-5,7-9,11,17H,6,10,12-15H2,1-2H3,(H,19,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJKNBSBMKMBJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)


![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
